2-Chloropropiophenone

Catalog No.
S775069
CAS No.
6084-17-9
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropiophenone

CAS Number

6084-17-9

Product Name

2-Chloropropiophenone

IUPAC Name

2-chloro-1-phenylpropan-1-one

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

AXCPQHPNAZONTH-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)Cl

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)Cl

The exact mass of the compound 2-Chloropropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5663. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloropropiophenone, also known as 2-chloro-1-phenyl-1-propanone, is an α-halogenated aromatic ketone serving as a critical building block in organic synthesis. Its primary procurement value lies in its role as a versatile intermediate for introducing the 1-phenyl-1-oxopropan-2-yl moiety, a key structural element in the synthesis of various pharmaceuticals, agrochemicals, and specialized research chemicals. The presence of a chlorine atom on the alpha-carbon to the ketone functionality provides a reactive site for nucleophilic substitution and a key handle for specific molecular rearrangements, making it a compound of interest for process development and manufacturing.

Selecting an incorrect propiophenone derivative can lead to complete synthesis failure or critical process deviations. For instance, the high-volume synthesis of the antidepressant bupropion requires the chlorine atom on the phenyl ring (3'-chloropropiophenone), which is subsequently α-brominated to create a reactive site for amination. 2-Chloropropiophenone, with its inherent α-chloro reactive site, is fundamentally incompatible with this established industrial pathway. Furthermore, substituting 2-chloropropiophenone with its more reactive bromo-analog, 2-bromopropiophenone, is not a simple one-to-one exchange. The carbon-bromine bond is weaker, leading to reaction rates that can be several orders of magnitude faster. Such a change would necessitate complete process re-optimization to manage different kinetics and thermal profiles, negating any perceived benefits and making 2-chloropropiophenone the correct choice for processes specifically validated for its more moderate and controllable reactivity.

Enables Efficient Photo-Favorskii Rearrangement for API Synthesis (e.g., Ibuprofen)

The α-chloro group is the critical functional handle for the photo-Favorskii rearrangement, a modern synthetic route to α-arylpropanoic acids like ibuprofen. In a continuous flow photochemical process, an α-chloropropiophenone precursor was converted to ibuprofen with high yield and selectivity, demonstrating a viable alternative to traditional multi-step methods that often use harsher reagents. This photochemical approach leverages the specific reactivity of the C-Cl bond under irradiation, which is not present in unsubstituted propiophenone.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, high-yield conversion to profen-class APIs via photo-rearrangement.
Comparator Or BaselineClassical multi-step synthesis involving Friedel–Crafts acylation followed by a separate 1,2-aryl migration step.
Quantified DifferenceProvides a more atom-economical and potentially safer continuous flow process compared to batch methods using reagents like AlCl3 or PhI(OAc)2.
ConditionsContinuous flow photochemistry using a photo-reactor with ~365 nm wavelength light.

For buyers developing modern, efficient, and greener API manufacturing processes, 2-chloropropiophenone is a key precursor enabling a specific, high-value photochemical transformation.

Predictable Reactivity Profile Offers Superior Process Control vs. Bromo-Analogs

In nucleophilic substitution reactions, α-bromo ketones are known to react at rates several orders of magnitude faster than their α-chloro analogs. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. While higher reactivity may seem advantageous, the moderated rate of 2-chloropropiophenone provides a significant process advantage in scaled-up syntheses by allowing for better thermal management, reducing the risk of runaway reactions, and enabling more precise control over the reaction endpoint.

Evidence DimensionReaction Rate in Nucleophilic Substitution
Target Compound DataModerated, controllable reaction rate.
Comparator Or Baseline2-Bromopropiophenone: Reacts several orders of magnitude faster.
Quantified DifferenceQualitatively significant difference in reaction kinetics, impacting process safety and control.
ConditionsGeneral SN1 and SN2 nucleophilic substitution reactions.

This compound is the appropriate choice for processes designed for the specific kinetics of a C-Cl leaving group, ensuring reproducibility, safety, and avoiding costly re-validation required when using a more reactive analog.

Defined Electrochemical Behavior Informs Process Design and Reduces Development Risk

The electrochemical reduction of 2-chloropropiophenone on a platinum electrode in dimethylformamide (DMF) has been characterized, revealing a distinct inactivation process on the electrode surface. Crucially, the study demonstrates that this behavior is highly dependent on the choice of background electrolyte, with different outcomes observed when using potassium perchlorate (KClO4) versus tetra-n-butylammonium tetrafluoroborate ((Bun)4NBF4). This documented behavior provides a known performance baseline for process optimization.

Evidence DimensionElectrochemical Process Stability
Target Compound DataExhibits a known, electrolyte-dependent inactivation process on Pt electrodes.
Comparator Or BaselineAn uncharacterized analog with unknown electrochemical behavior or electrode compatibility.
Quantified DifferenceProvides specific, actionable data (e.g., voltammetric behavior, influence of electrolytes) that informs process design to mitigate electrode fouling.
ConditionsElectrochemical reduction on a polyoriented platinum electrode in a DMF solution.

For buyers in the field of electrosynthesis, procuring this compound reduces process development risk and cost, as its specific electrochemical challenges and the variables to control them are already documented.

Precursor for Continuous Flow Photochemical Synthesis of Profen-Class APIs

Ideal for manufacturing processes leveraging modern photochemical methods, such as the synthesis of ibuprofen or ketoprofen, where the α-chloro group is essential for the key photo-Favorskii rearrangement step, enabling a potentially more efficient and greener pathway compared to classical routes.

Controlled Synthesis of Cathinone Analogs for Research and Forensic Standards

Serves as a starting material for the synthesis of substituted cathinones used as analytical standards or in neurological research. Its moderate reactivity compared to bromo-analogs allows for more controlled nucleophilic substitution with various amines, which is critical for achieving desired products with high purity.

Starting Material in Validated Pharmaceutical Synthesis Pathways

The well-defined reactivity and physical properties of 2-chloropropiophenone make it a suitable raw material for multi-step syntheses where process control and batch-to-batch consistency are paramount. Its selection over more reactive analogs is a strategic choice to ensure safety and reproducibility in scaled-up operations.

Development of Novel Electrosynthesis Routes

A suitable substrate for research and development in electrosynthesis, where its documented electrochemical behavior provides a known starting point for process design. This allows chemists to focus on optimizing reaction conditions rather than undertaking initial, high-risk characterization of an unknown precursor's electrode compatibility.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6084-17-9

Dates

Last modified: 08-15-2023

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